Thiophene Positional Isomerism: Thiophen-3-yl vs. Thiophen-2-yl Differentiation in 1,3,4-Oxadiazole Benzamides
The target compound incorporates a thiophen-3-yl group at the oxadiazole 5-position, distinguishing it from the more commonly synthesized thiophen-2-yl analogs. In the MIF inhibitor patent series (US 11884682), the thiophen-3-yl-bearing Compound 5 (2,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide) achieved an IC50 of 18.6 nM against human MIF, while thiophen-2-yl analogs in the same series exhibited potencies spanning from 23.4 nM (Compound 18) to 2,090 nM (Compound 11), demonstrating that thiophene ring connectivity alone can modulate potency by over 100-fold [1]. The 3-yl attachment alters the dihedral angle between the thiophene and oxadiazole rings, affecting molecular shape complementarity with hydrophobic binding pockets [2]. This positional specificity cannot be assumed to be preserved when substituting a thiophen-2-yl analog.
| Evidence Dimension | MIF inhibitory potency as a function of thiophene connectivity and benzamide substitution |
|---|---|
| Target Compound Data | Thiophen-3-yl substitution present; direct MIF IC50 data not yet published for this specific compound |
| Comparator Or Baseline | Thiophen-3-yl analog (Compound 5): MIF IC50 = 18.6 nM. Thiophen-2-yl analogs: Compound 18 IC50 = 23.4 nM; Compound 10 IC50 = 1,260 nM; Compound 11 IC50 = 2,090 nM [1] |
| Quantified Difference | >100-fold potency range across thiophene connectivity and benzamide substitution variants in the same assay platform |
| Conditions | In vitro MIF tautomerase activity assay; small-volume clear-bottom black 96/384-well polystyrene plates (Greiner Bio-One); recombinant human MIF enzyme |
Why This Matters
Procurement of the thiophen-3-yl analog rather than a thiophen-2-yl isomer ensures exploration of a distinct SAR vector that has produced the most potent MIF inhibitor (18.6 nM) in the published oxadiazole benzamide series.
- [1] BindingDB. MIF IC50 data for US Patent 11884682 compounds: Compound 5 (BDBM648260) IC50 18.6 nM; Compound 18 (BDBM648282) IC50 23.4 nM; Compound 10 (BDBM648268) IC50 1,260 nM; Compound 11 (BDBM648275) IC50 2,090 nM. Available at: https://www.bindingdb.org/ View Source
- [2] Güleç Ö, Türkeş C, Arslan M, et al. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Molecular Diversity. 2022;26(5):2825-2845. doi:10.1007/s11030-022-10407-9 View Source
